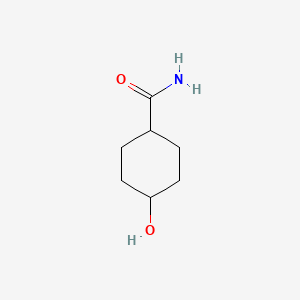

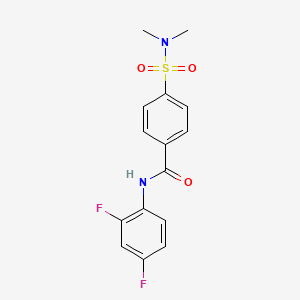

![molecular formula C21H22FN3O2 B2404631 N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574566-38-3](/img/structure/B2404631.png)

N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a compound that belongs to the class of quinazoline and quinazolinone derivatives . These compounds are known for their diverse biological activities and are used in the field of pharmaceutical chemistry . They are reported to have a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives involves various methods. One common approach involves the amidation of 2-aminobenzoic acid derivatives, also known as anthranilic acid derivatives . Another method involves the aza-Diels-Alder reaction, which includes the coupling of imine and electron-rich alkene .Molecular Structure Analysis

The molecular structure of quinazoline and quinazolinone derivatives is characterized by a heterocyclic fused ring system . The structure of these compounds can be modified with different substituents, which can influence their biological activities .Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives can undergo various chemical reactions. For example, they can undergo acid-promoted intramolecular cyclization with trifluoroacetic acid . The reactivity of these compounds can be influenced by the properties of the substituents and their presence and position on one of the cyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives can be influenced by the properties of the substituents and their presence and position on one of the cyclic compounds . These compounds are valuable intermediates in organic synthesis .Aplicaciones Científicas De Investigación

Platelet Activating Factor Antagonism

Pyrido[2,1-b]quinazolinecarboxamide derivatives, including compounds structurally similar to N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide, have been studied for their ability to inhibit the binding of platelet activating factor (PAF) to its receptor on dog platelets. These compounds have shown potential as platelet activating factor antagonists, particularly those with a certain chain length and substitution patterns. For instance, pyridoquinazolinecarboxamides with a four- or six-carbon chain demonstrated significant potency in PAF binding assays, indicating their potential in cardiovascular research and therapy (Tilley et al., 1988).

Antiallergy Applications

Certain N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides, similar in structure to the compound , have been evaluated for their antiallergic properties. These compounds demonstrated efficacy in antagonizing slow-reacting substance of anaphylaxis (SRS-A) induced contractions and inhibiting thromboxane synthase. Their oral activity against LTE4-induced bronchoconstriction and skin wheal formation suggests potential for treating asthma and other allergy-related conditions (Tilley et al., 1987).

Tyrosine Kinase Inhibition

Related pyrido[d]pyrimidines, which share core structural features with N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide, have been synthesized and evaluated for their inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds, due to their high inhibitory ability, could be significant in the study and treatment of diseases involving aberrant tyrosine kinase activity, such as certain cancers (Rewcastle et al., 1996).

Radioligand Potential for Peripheral Benzodiazepine Receptors

Quinoline-2-carboxamide derivatives, akin to the compound in focus, have been labeled with carbon-11 for potential use as radioligands in visualizing peripheral benzodiazepine type receptors (PBR) with positron emission tomography (PET). This application could be valuable in noninvasive assessment of PBR in various physiological and pathological states (Matarrese et al., 2001).

Toll-Like Receptor 2 Agonistic Activity

Quinolone carboxamides, closely related to N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide, have been identified as Toll-Like Receptor 2 (TLR2) agonists. Their ability to induce chemokines and cytokines in a TLR2-dependent manner offers potential applications in immunology and as vaccine adjuvants (Hu et al., 2018).

Direcciones Futuras

Quinazoline and quinazolinone derivatives have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . Future research will likely continue to explore the synthesis of these compounds, their biological activities, and their potential applications in medicine. The development of new synthetic methods and the design of new quinazoline-based compounds are promising areas for future research .

Propiedades

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-13-6-8-15(12-17(13)22)23-20(26)14-7-9-16-18(11-14)24(2)19-5-3-4-10-25(19)21(16)27/h6-9,11-12,19H,3-5,10H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFBREVPXORSMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

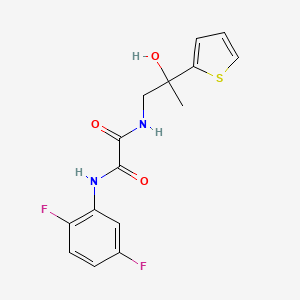

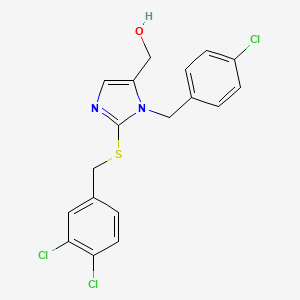

![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2404559.png)

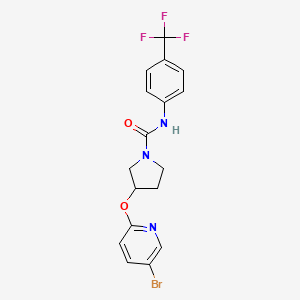

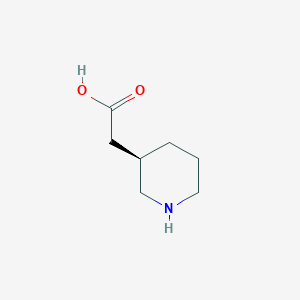

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2404562.png)

![3-(4-methoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2404563.png)

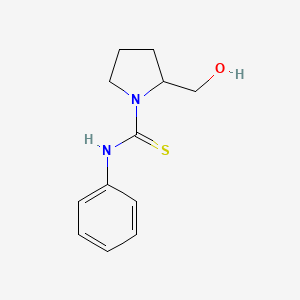

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2404567.png)

![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)